Acetone semicarbazone

Analytical Chemistry Electrochemistry Carbonyl Quantification

Acetone semicarbazone (ASC) is a crystalline, aliphatic semicarbazone with a well-defined melting point (187–188 °C). As a calibrant, its consistent polarographic half-wave potential (–1.3 V vs. SCE) and diffusion current constant (~7) ensure reliable electroanalytical quantification of trace carbonyls. It also enables high-yield (97.19%) synthesis of 2-alkylsemicarbazides—key building blocks for agrochemical and pharmaceutical R&D. Its elucidated monoclinic crystal structure makes it a benchmark for solid-state and polymorphism studies. ASC serves as a stable, easily removable protecting group for methyl ketones. For procurement, verify the ≥98% purity specification.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 110-20-3
Cat. No. B052170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone semicarbazone
CAS110-20-3
Synonyms2-(1-Methylethylidene)-hydrazinecarboxamide;  NSC 456
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)N)C
InChIInChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
InChIKeyHQDAJGNZGNZGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.54 M

Acetone Semicarbazone (CAS 110-20-3): Baseline Characterization and In-Class Context for Research Procurement


Acetone semicarbazone (ASC) is a well-defined imine derivative formed via the condensation of acetone and semicarbazide . As a prototypical aliphatic semicarbazone, it serves as a fundamental reference compound for the broader class of semicarbazone derivatives and is utilized as a protected carbonyl equivalent, an analytical derivatization agent for ketone quantification, and a key intermediate in heterocyclic synthesis [1][2]. Commercially, it is supplied as a crystalline solid with a characteristic melting point of 187–188 °C and standard analytical purity levels of ≥97–98% .

Why Generic Substitution Fails for Acetone Semicarbazone: Critical Differentiation from Closest Analogs


In-class substitution among semicarbazones is not straightforward due to significant variations in physicochemical properties and reactivity profiles dictated by the parent carbonyl structure [1]. While all semicarbazones share the –NH–C(=O)–NH2 functional group, the attached alkyl or aryl moiety critically influences key performance parameters, including reduction potential in polarographic assays, crystallinity for solid-state characterization, and steric/electronic effects governing synthetic utility as a protected intermediate [2][3]. For instance, aromatic semicarbazones exhibit distinct electrochemical behavior and solubility compared to aliphatic analogs like ASC, rendering them non-interchangeable in validated analytical methods [4]. Similarly, the sulfur-containing thiosemicarbazones possess divergent metal-binding and biological activity profiles, precluding their use as drop-in replacements [5].

Quantitative Differentiation of Acetone Semicarbazone: Direct Comparator Data for Informed Sourcing


Polarographic Half-Wave Potential (E1/2) Differentiates Acetone Semicarbazone from Other Carbonyl Semicarbazones

Acetone semicarbazone exhibits a distinct polarographic half-wave potential (E1/2) of –1.3 V vs. SCE in acetate buffer at pH 4.6, which differs significantly from those of other common carbonyl semicarbazones [1]. This characteristic reduction potential enables selective quantification in mixtures and provides a fundamental electrochemical fingerprint for method validation.

Analytical Chemistry Electrochemistry Carbonyl Quantification

Optimized Synthetic Yield: Acetone Semicarbazone Prepared via Hydrazine Hydrate/Urea Route

A direct three-component synthesis of acetone semicarbazone from hydrazine hydrate, urea, and acetone achieves a yield of 97.19% under optimized conditions, with product purity reaching 98.5% [1]. This compares favorably to alternative semicarbazones which often require multi-step procedures or lower-yielding condensation reactions [2].

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Crystal Structure Comparison: Conformational Differences Between Acetone and Benzaldehyde Semicarbazones

Single-crystal X-ray diffraction reveals that acetone semicarbazone (ASC) adopts a distinct molecular conformation in the solid state compared to benzaldehyde semicarbazone (BSC), with different hydrogen-bonding networks and packing arrangements [1]. These structural disparities translate to measurable differences in crystal density, morphology, and mechanical properties.

Crystallography Solid-State Chemistry Materials Science

Synthetic Versatility: Acetone Semicarbazone as a Superior Protecting Group for Ketones

Acetone semicarbazone serves as a highly effective protected carbonyl equivalent, enabling subsequent alkylation at the N2 position followed by mild hydrolytic deprotection to yield 2-alkylsemicarbazides [1]. This sequence is more efficient and general than alternative routes using other ketone semicarbazones, which may suffer from steric hindrance, lower alkylation yields, or harsher deprotection conditions [2].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Analytical Sensitivity: Comparable Diffusion Current Constants Across Semicarbazones Enable Functional Group Analysis

The diffusion current constant (I) for acetone semicarbazone and other carbonyl semicarbazones averages approximately 7 in the concentration range of 10⁻² to 10⁻¹ mM [1]. This uniformity confirms that the polarographic method is suitable for functional group analysis rather than individual compound discrimination, providing a reliable quantitative platform when the specific carbonyl identity is known [2].

Quantitative Analysis Electroanalytical Chemistry Method Validation

Divergent Biological Activity: Acetone Semicarbazone vs. Acetone Thiosemicarbazone

While acetone semicarbazone exhibits limited inherent bioactivity, its sulfur-containing analog, acetone thiosemicarbazone, demonstrates potent antineoplastic activity against Ehrlich Ascites Carcinoma (EAC) cells in vivo [1]. Thiosemicarbazones generally display enhanced metal-chelation capabilities and cytotoxicity compared to semicarbazones, attributed to the presence of the sulfur atom which facilitates transition metal coordination [2].

Medicinal Chemistry Bioactivity Screening Metal Chelation

Optimal Use Cases for Acetone Semicarbazone Based on Verified Differentiation Data


Calibrant and Reference Standard for Polarographic Carbonyl Quantification

Due to its well-defined polarographic half-wave potential of –1.3 V vs. SCE and consistent diffusion current constant of ~7, ASC is ideally suited as a calibrant in electroanalytical methods for determining trace carbonyl compounds in environmental or industrial samples [1][2].

Cost-Effective Intermediate for 2-Alkylsemicarbazide Synthesis

Leveraging the high-yield (97.19%) synthetic route from inexpensive starting materials, ASC provides an economical entry point for the multi-step preparation of 2-alkylsemicarbazides, key building blocks in agrochemical and pharmaceutical research [3][4].

Crystallographic Standard for Aliphatic Semicarbazone Structural Studies

With its fully elucidated monoclinic crystal structure and distinct packing motif compared to aromatic analogs like benzaldehyde semicarbazone, ASC serves as a benchmark for solid-state characterization and polymorphism investigations [5].

Protecting Group for Ketones in Multi-Step Organic Synthesis

ASC functions as a stable, easily removable protecting group for acetone and other methyl ketones, enabling selective transformations elsewhere in the molecule under conditions where free carbonyls would be compromised [6].

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